7-甲基-6-硝基喹啉

描述

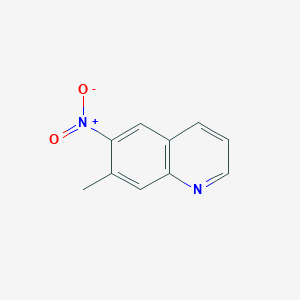

7-Methyl-6-nitroquinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene . Its chemical formula is C10H8N2O2 . Quinoline derivatives like this one exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

Several synthetic approaches have been employed to produce quinoline derivatives. Notably, classical protocols such as Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach have been used for constructing the principal quinoline scaffold. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .

One specific method for synthesizing 7-Methyl-6-nitroquinoline involves a two-step process starting from m-toluidine . The Skraup synthesis produces a mixture of 7- and 5-methylquinoline, which is then used for nitration using nitric acid and sulfuric acid without further purification .

Molecular Structure Analysis

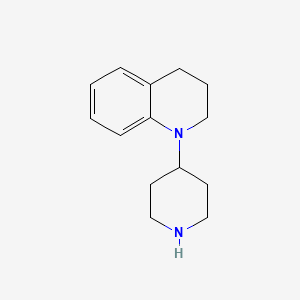

The molecular formula of 7-Methyl-6-nitroquinoline is C10H8N2O2 . It has a characteristic double-ring structure, with a benzene ring fused with a pyridine moiety. The nitrogen atom in the quinoline ring system contributes to its unique properties and reactivity . You can visualize its structure in the following figure:

Chemical Reactions Analysis

7-Methyl-6-nitroquinoline can participate in various chemical reactions, including nucleophilic and electrophilic substitutions. For example, it can undergo reactions similar to benzene and pyridine rings. Specific protocols, such as the Skraup synthesis, enable the introduction of substituents at different positions on the quinoline scaffold .

科学研究应用

生物还原活化的前药系统

7-甲基-6-硝基喹啉衍生物已被研究为生物还原活化的潜在前药系统。该研究重点是合成新型硝基喹啉衍生物,以创建可以在特定生物条件下(如硝基的还原)被激活的前药,硝基的还原是缺氧肿瘤细胞的常见特征。Couch 等人 (2008) 的研究合成了一系列 2-芳基-5-硝基喹啉作为潜在的前药系统,探索了它们的性质和在还原环境普遍存在的疾病状态中靶向应用的潜力 (Couch、Burke、Knox 和 Moody,2008)。

海洋生物碱的合成

Roberts、Álvarez 和 Joule (1996) 进行了一项研究,从喹啉衍生物合成 6-氯-1,3,4,5-四氢-7,8-二甲氧基-1-甲基吡咯并[4,3,2-de]喹啉。该化合物是合成蝙蝠碱 C 和异蝙蝠碱 C 等海洋生物碱的重要前体。该研究证明了喹啉衍生物在合成结构复杂且生物学上重要的化合物方面的多功能性 (Roberts、Álvarez 和 Joule,1996)。

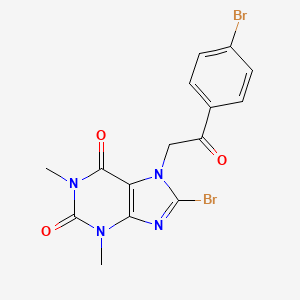

PI3K/mTOR 抑制剂合成中的中间体

Lei 等人 (2015) 讨论了溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈的合成,溴-3-硝基喹啉-4-基)氨基)苯基)-2-甲基丙腈是许多 PI3K/mTOR 抑制剂中的重要中间体。该研究为该化合物提供了优化的合成方法,突出了其在靶向 PI3K/mTOR 通路(在各种癌症和其他疾病中至关重要)的治疗剂开发中的重要性 (Lei 等人,2015)。

抗菌活性

Kayirere 等人 (1998) 合成了新的 4-烷氧基、4-氨基烷基和 4-烷基硫代喹啉衍生物,包括 8-甲基-7-硝基喹啉,以评估它们的抗菌活性。该研究表明硝基喹啉衍生物在开发新型抗菌剂(特别是针对分枝杆菌)方面的潜力 (Kayirere 等人,1998)。

作用机制

The exact mechanism of action for 7-Methyl-6-nitroquinoline depends on its specific application. Quinoline derivatives exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. The introduction of an N-oxide functionality in quinoline derivatives can facilitate reactions with both nucleophilic and electrophilic reagents, leading to diverse biological effects .

属性

IUPAC Name |

7-methyl-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9-8(3-2-4-11-9)6-10(7)12(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUHNURQEZRHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-6-nitroquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3249994.png)

![2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3250004.png)

![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)

![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)